Technical Profile: 4,5-Dichloro-2-methoxyphenylboronic acid
Technical Profile: 4,5-Dichloro-2-methoxyphenylboronic acid
The following technical guide provides an in-depth analysis of 4,5-Dichloro-2-methoxyphenylboronic acid , a specialized organoboron reagent used critically in the synthesis of complex pharmaceutical scaffolds.
CAS Number: 1256354-93-4[1][2][3][4][5][][7]
Executive Summary & Chemical Identity
4,5-Dichloro-2-methoxyphenylboronic acid is a highly functionalized aryl boronic acid characterized by a specific substitution pattern: a methoxy group at the ortho position and two chlorine atoms at the meta and para positions relative to the boron center. This molecule serves as a "privileged building block" in medicinal chemistry, particularly for constructing biaryl motifs found in kinase inhibitors and agrochemicals where lipophilicity (conferred by chlorines) and metabolic stability are required.
Physicochemical Specifications
| Property | Specification |
| CAS Number | 1256354-93-4 |
| IUPAC Name | (4,5-Dichloro-2-methoxyphenyl)boronic acid |
| Molecular Formula | C₇H₇BCl₂O₃ |
| Molecular Weight | 220.85 g/mol |
| Appearance | White to off-white powder |
| Melting Point | 158–162 °C (Decomposes) |
| Solubility | Soluble in DMSO, MeOH, DMF; sparingly soluble in water |
| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen) |
Synthetic Routes & Manufacturing Logic
The synthesis of 4,5-dichloro-2-methoxyphenylboronic acid relies on Directed ortho-Metalation (DoM) . This route is preferred over Grignard formation due to the high regioselectivity dictated by the methoxy group and the steric blocking provided by the chlorine atoms.
The DoM Workflow
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Precursor Selection: The starting material is 3,4-Dichloroanisole (CAS 36404-30-5).
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Regiocontrol: The methoxy group acts as a Directed Metalation Group (DMG). The C2 position (between OMe and Cl) is sterically occluded. Consequently, lithiation occurs exclusively at the C6 position (ortho to OMe, para to Cl).
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Boronation: The lithiated intermediate is trapped with a trialkyl borate (e.g., Triisopropyl borate) followed by acidic hydrolysis.
Figure 1: Synthetic pathway via Directed ortho-Metalation. The methoxy group directs lithiation to the sterically accessible C6 position, which becomes C1 in the final boronic acid numbering.
Reactivity Profile: The "Ortho Effect"
The 2-methoxy substituent is not merely structural; it profoundly influences the reactivity of this boronic acid in Suzuki-Miyaura cross-couplings.
Mechanistic Advantages[9]
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Pd-Coordination: The oxygen atom of the ortho-methoxy group can coordinate with the Palladium(II) intermediate during the transmetallation step. This "hemilabile" coordination can stabilize the catalytic complex and accelerate the transfer of the aryl group.
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Electronic Activation: The methoxy group is electron-donating (by resonance), making the carbon-boron bond more nucleophilic compared to a simple phenylboronic acid.
Stability Risks (Protodeboronation)
Researchers must be aware that ortho-heteroatom-substituted boronic acids are susceptible to protodeboronation (loss of the boron group) under basic, aqueous conditions.
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Mechanism: The base attacks the boron to form a boronate "ate" complex. The ortho-methoxy group can stabilize the protonation of the ipso-carbon, leading to cleavage of the C-B bond and yielding 1,2-dichloro-4-methoxybenzene (side product).
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Mitigation: Use mild bases (K₃PO₄ instead of NaOH) and limit water content if yield loss is observed.
Experimental Protocol: Optimized Cross-Coupling
This protocol describes the coupling of 4,5-dichloro-2-methoxyphenylboronic acid with a heteroaryl chloride, a common step in kinase inhibitor synthesis.
Reagents & Stoichiometry[10]
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Boronic Acid: 1.2 equivalents
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Aryl Halide: 1.0 equivalent[8]
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Catalyst: Pd(dppf)Cl₂·DCM (3–5 mol%) or Pd₂(dba)₃/XPhos (for difficult substrates)
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Base: K₂CO₃ (2.0 M aqueous) or Cs₂CO₃ (solid, 3.0 equiv)
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Solvent: 1,4-Dioxane/Water (4:1) or DME
Step-by-Step Methodology
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Inerting: Charge a microwave vial or round-bottom flask with the aryl halide (1.0 eq), 4,5-dichloro-2-methoxyphenylboronic acid (1.2 eq), and Pd catalyst. Seal and purge with Argon for 5 minutes.
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Solvation: Add degassed 1,4-Dioxane via syringe.
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Activation: Add the base solution (degassed). The mixture may turn biphasic.
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Reaction: Heat to 90°C (oil bath) or 110°C (microwave) for 1–4 hours.
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Checkpoint: Monitor by LCMS. Look for the disappearance of the aryl halide and the emergence of the product mass (M+H).
-
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.
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Purification: Flash column chromatography. Note that the product will likely be lipophilic due to the dichloro-methoxy motif; start with a low-polarity eluent (e.g., Hexanes/EtOAc).
Figure 2: Catalytic cycle highlighting the entry point of the boronic acid. The 2-OMe group facilitates the transmetallation step via potential chelation.
Handling, Stability & Troubleshooting
Storage Integrity
Boronic acids can dehydrate to form boroxines (cyclic trimers) upon storage. This is a reversible process and typically does not affect stoichiometry significantly if the molecular weight correction is applied.
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Best Practice: Store at 4°C. If the solid appears "glassy" or sticky, it may have formed the boroxine. Recrystallization from hot water/methanol can regenerate the monomeric acid, but usually, it is used "as is" with a slight excess (1.2–1.5 eq).
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst poisoning or steric hindrance | Switch to SPhos or XPhos ligands (Buchwald precatalysts) to overcome steric bulk at the 2-position. |
| Protodeboronation | Reaction too basic/hot; "Ortho effect" instability | Switch base to anhydrous K₃PO₄ or KF ; use dry THF/Dioxane instead of aqueous mixtures. |
| Homocoupling | Oxygen present in reaction vessel | Rigorous degassing (sparging with Argon for >10 mins) is essential. |
References
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Miyaura, N., & Suzuki, A. (1995).[9] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
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Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
Sources
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- 2. 915201-07-9|3-Chloro-5-methoxyphenylboronic acid|BLD Pharm [bldpharm.com]
- 3. 352534-88-4|(2-Butoxy-5-chlorophenyl)boronic acid|BLD Pharm [bldpharm.com]
- 4. 1035491-05-4|[4-(4-Chlorophenoxy)phenyl]boronic acid|BLD Pharm [bldpharm.com]
- 5. 1256354-93-4・(4,5-Dichloro-2-methoxyphenyl)boronic acid・(4,5-Dichloro-2-methoxyphenyl)boronic acid【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 7. cacheby.com [cacheby.com]
- 8. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
